molecular formula C5H7N3O4S B260683 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid CAS No. 1019150-56-1

3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid

Cat. No.: B260683
CAS No.: 1019150-56-1
M. Wt: 205.19 g/mol
InChI Key: UMBLJVCSCURISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Scientific Research Applications

3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems . They are structurally versatile, allowing them to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .

Mode of Action

Nevertheless, triazole compounds are known for their versatile biological activities, which can be attributed to their ability to bind with various enzymes and receptors . For instance, 1H-1,2,3-triazole can promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .

Biochemical Pathways

Triazole derivatives have been reported to exhibit numerous biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

Triazole compounds are generally known for their chemical stability, which could potentially enhance their bioavailability .

Result of Action

Given the wide range of biological activities exhibited by triazole compounds, it can be inferred that they may induce various molecular and cellular changes depending on the specific targets they interact with .

Action Environment

It’s worth noting that the synthesis of triazole compounds can be influenced by various conditions, such as the choice of solvent . Furthermore, certain triazole compounds have been shown to exhibit different properties in acidic environments .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention. This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid typically involves the cycloaddition of azides and alkynes to form the triazole ring, followed by sulfonylation and subsequent functionalization to introduce the propionic acid moiety. Common reagents include sodium azide, alkynes, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(1H-[1,2,4]Triazole-3-sulfonyl)-propionic acid is unique due to the presence of both the sulfonyl group and the propionic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other triazole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-ylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c9-4(10)1-2-13(11,12)5-6-3-7-8-5/h3H,1-2H2,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBLJVCSCURISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.